4-(dimethylsulfamoyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the dimethylsulfamoyl group: This can be done using sulfonyl chloride derivatives under basic conditions.
Coupling with the benzamide moiety: This final step typically involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-(2-{5-[(2-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
- 4-(dimethylsulfamoyl)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
Uniqueness
The uniqueness of 4-(dimethylsulfamoyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from similar compounds with different substituents.
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N4O3S, and it features a dimethylsulfamoyl group attached to a pyrazolo[3,4-d]pyrimidine derivative. The structure can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission and can be targeted in neurodegenerative diseases .
- Antitumor Activity : The pyrazolo[3,4-d]pyrimidine scaffold is known for its antitumor properties. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds containing sulfamoyl groups often exhibit anti-inflammatory properties. The dimethylsulfamoyl moiety may contribute to this activity by modulating inflammatory cytokines and mediators .
Biological Activity Data
The biological activity of the compound has been evaluated through various assays. Below is a summary of key findings:
Case Study 1: Neuroprotective Potential
In a study examining the neuroprotective effects of similar compounds, researchers found that derivatives of pyrazolo[3,4-d]pyrimidine significantly reduced neuronal cell death induced by oxidative stress. The compound's ability to inhibit AChE was linked to improved cognitive function in animal models of Alzheimer's disease.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of related compounds highlighted their efficacy against various cancer cell lines. The study reported that compounds with similar structures exhibited potent cytotoxic effects through apoptosis induction in breast cancer cells.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-17-6-4-5-7-19(17)15-29-16-26-22-21(24(29)32)14-27-30(22)13-12-25-23(31)18-8-10-20(11-9-18)35(33,34)28(2)3/h4-11,14,16H,12-13,15H2,1-3H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEUMVBQRSRKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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